molecular formula C9H20ClN3O2S B2487778 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride CAS No. 1365988-25-5

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

Cat. No.: B2487778
CAS No.: 1365988-25-5
M. Wt: 269.79
InChI Key: XTTMAWNYOFMWRX-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylsulfonyl)piperidine hydrochloride is a piperidine derivative functionalized with a sulfonyl-linked piperazine group. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to the sulfonyl bridge connecting the piperidine and piperazine moieties. Piperidine and piperazine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly in central nervous system (CNS) and antimicrobial applications.

Properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTMAWNYOFMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity .

Chemical Reactions Analysis

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as a scaffold for the development of new therapeutic agents, particularly in the following areas:

  • Anticancer Research : Compounds similar to 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride have been investigated for their role as inhibitors of the Sonic Hedgehog signaling pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma . The sulfonamide functionality may enhance solubility and bioavailability, crucial for drug formulation.
  • Neuropharmacology : Research indicates that piperidine derivatives can modulate neurotransmitter systems, including histamine and dopamine pathways. This modulation is significant for developing treatments for conditions like schizophrenia and Alzheimer's disease .
  • Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties. Studies have shown that piperidine derivatives exhibit moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

While specific biological activity data for this compound is limited, related compounds have demonstrated various pharmacological effects:

  • Analgesics : Piperidine derivatives are often explored for their pain-relieving properties, making them candidates for analgesic development.
  • Anti-inflammatory Agents : The structural characteristics of this compound suggest potential anti-inflammatory activity, which warrants further investigation.

Research Studies and Findings

Several studies provide insights into the applications of this compound:

  • Inhibition of Enzymatic Activity : Research has shown that piperidine derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative disorders .
  • Binding Studies : Docking studies indicate that compounds containing the piperidine core demonstrate varying affinities toward different receptor sites, influencing their biological efficacy .
  • Synthesis and Characterization : The synthesis of this compound typically involves sulfonylation reactions between piperidine and piperazine derivatives. Optimizing these reactions can lead to enhanced yields and purity, essential for subsequent biological evaluations.

Mechanism of Action

The mechanism of action of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl C₁₁H₁₄ClNO₂S·ClH 296.21 Sulfonyl, 4-chlorophenyl Potential CNS activity; high polarity
4-(Tert-butyl)piperidine HCl C₉H₂₀ClN 189.61 Tert-butyl Organic synthesis intermediate
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl C₁₃H₁₇ClN₄ 264.75 Triazole ring Hydrogen bonding; antimicrobial potential
4-(Trifluoromethyl)piperidine HCl C₆H₁₁ClF₃N 189.61 Trifluoromethyl Metabolic stability; lipophilicity
4-(Piperidin-4-yl)benzoic acid HCl C₁₂H₁₆ClNO₂ 265.72 Benzoic acid Solubility at physiological pH

Key Observations :

  • Sulfonyl vs. Alkyl Groups : The sulfonyl group in 4-[(4-chlorophenyl)sulfonyl]piperidine HCl () increases polarity and may enhance binding to polar targets compared to hydrophobic tert-butyl () or trifluoromethyl () substituents.
  • Aromatic vs.
  • Electron-Withdrawing Effects : Trifluoromethyl () and sulfonyl () groups are electron-withdrawing, altering electronic density and reactivity profiles.

Biological Activity

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a piperazine sulfonamide group. This structural configuration is significant for its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific receptors and enzymes. The sulfonamide group is known to enhance binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some piperazine derivatives have demonstrated potent anti-HIV activity, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties : Studies indicate that related compounds exhibit antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : Piperazine derivatives have been studied for their potential to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralPotent against HIV-1 with IC50 values in nanomolar range
AntimicrobialEffective against S. aureus and E. coli; MIC values comparable to standard antibiotics
NeuropharmacologicalInhibition of acetylcholinesterase; potential for Alzheimer's treatment

Detailed Research Findings

  • Antiviral Studies : A series of piperazine derivatives were synthesized and evaluated for their antiviral properties. The study found that certain derivatives showed significant inhibition of HIV replication in vitro, indicating that structural modifications could enhance antiviral efficacy .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited antimicrobial activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics like norfloxacin .
  • Neuropharmacological Research : Virtual screening and docking studies suggested that this compound could bind effectively at the active sites of acetylcholinesterase, providing a basis for its potential use in treating neurodegenerative diseases .

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